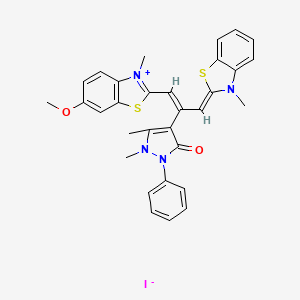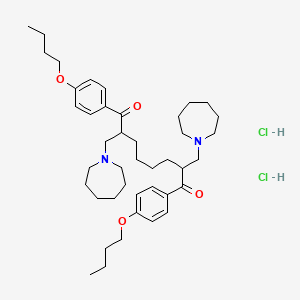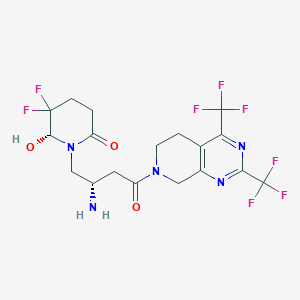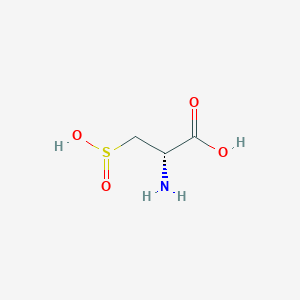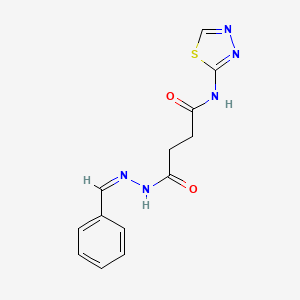
2-Butanol, 3-chloro-, (R*,R*)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanol, 3-chloro-, (R*,R*)- is a chiral compound with the molecular formula C4H9ClO. It is an alcohol with a chlorine atom attached to the third carbon of the butanol chain. The compound is notable for its stereochemistry, having two chiral centers, which makes it an interesting subject in stereochemistry and chiral synthesis studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butanol, 3-chloro-, (R*,R*)- can be synthesized through several methods. One common laboratory method involves the Grignard reaction, where ethylmagnesium bromide reacts with acetaldehyde in the presence of dried diethyl ether or tetrahydrofuran . Another method involves the conversion of 2-butanol to its corresponding chloro compound using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) .
Industrial Production Methods
Industrial production of 2-Butanol, 3-chloro-, (R*,R*)- typically involves the chlorination of 2-butanol under controlled conditions. The reaction is catalyzed by sulfuric acid, which facilitates the substitution of the hydroxyl group with a chlorine atom .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanol, 3-chloro-, (R*,R*)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols.
Oxidation Reactions: The compound can be oxidized to form ketones or carboxylic acids.
Reduction Reactions: Reduction can convert the compound back to 2-butanol.
Common Reagents and Conditions
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for chlorination.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Major Products Formed
Substitution: Formation of different alcohols or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 2-butanol.
Wissenschaftliche Forschungsanwendungen
2-Butanol, 3-chloro-, (R*,R*)- has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on biological systems and potential as a biochemical reagent.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Butanol, 3-chloro-, (R*,R*)- involves its interaction with molecular targets through its hydroxyl and chloro functional groups. The compound can undergo protonation and deprotonation, leading to the formation of carbocations, which are key intermediates in many of its reactions . These intermediates can then participate in various substitution and elimination reactions, affecting different molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanol: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloro-2-butanol: Similar structure but different stereochemistry, leading to different reactivity and applications.
2-Propanol: An achiral molecule, lacking the chiral centers present in 2-Butanol, 3-chloro-, (R*,R*)-.
Uniqueness
2-Butanol, 3-chloro-, (R*,R*)- is unique due to its chiral centers, which make it valuable in stereoselective synthesis and chiral resolution studies. Its reactivity is also enhanced by the presence of the chlorine atom, allowing for a wider range of chemical transformations compared to its non-chlorinated counterparts.
Eigenschaften
CAS-Nummer |
10325-40-3 |
|---|---|
Molekularformel |
C4H9ClO |
Molekulargewicht |
108.57 g/mol |
IUPAC-Name |
(2R,3R)-3-chlorobutan-2-ol |
InChI |
InChI=1S/C4H9ClO/c1-3(5)4(2)6/h3-4,6H,1-2H3/t3-,4-/m1/s1 |
InChI-Schlüssel |
XKEHIUIIEXXHJX-QWWZWVQMSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C)Cl)O |
Kanonische SMILES |
CC(C(C)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)

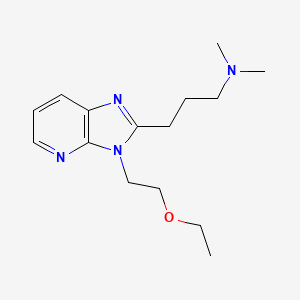
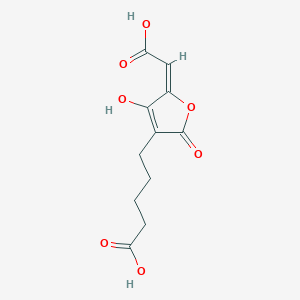
![Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate](/img/structure/B12752023.png)
